molecular formula C19H19ClN2O5S2 B4620774 diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate

diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate

Cat. No. B4620774
M. Wt: 455.0 g/mol
InChI Key: KLYZDKPVNHTFPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives involves various methods, including the reaction of acetylenecarboxylic acid with amines and multi-component syntheses involving thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates. These methods showcase the flexibility and complexity in synthesizing thiophene-based compounds, which could be applied to or indicate methods for synthesizing the compound of interest (Iwanami et al., 1964); (Sayahi et al., 2015).

Molecular Structure Analysis

The molecular structure of thiophene derivatives and related compounds has been extensively studied, revealing insights into their chemical behavior and reactivity. The crystal structure analysis of related compounds provides valuable information on the arrangement of atoms and the molecular geometry, which is crucial for understanding the properties and reactivity of the compound . These analyses contribute to the broader understanding of thiophene-based compounds (Minga, 2005).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including multi-component syntheses and reactions with amines, showcasing their reactivity and the potential for functionalization. These reactions are fundamental for exploring the chemical properties of thiophene-based compounds and for developing new synthetic routes and applications (Kondratyuk et al., 2012).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as their crystal structure and spectroscopic characteristics, are crucial for understanding their behavior in different environments and applications. Studies on the crystal structure and spectroscopic characterization provide insights into the molecular arrangement and interactions, which influence the physical properties of these compounds (Pekparlak et al., 2018).

Scientific Research Applications

Organic Synthesis and Intermediate Applications

Organic compounds similar to the specified chemical structure are significant in synthesizing dyes, medicines, and pesticides, showcasing biological activity. For example, diethyl 5-ethyl-2,3-pyridinedicarboxylate is an important organic intermediate widely used in these fields, highlighting the potential of related compounds in contributing to various industrial applications (Hunsheng & Heng, 2014).

Anticancer Applications

Certain thiophene and benzothiophene derivatives, akin to the compound , have been synthesized and evaluated as anti-cancer agents, indicating their potential use in developing novel therapeutic agents. For instance, some synthesized compounds showed significant activity against tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) (R. Mohareb, A. Abdallah, M. H. Helal, & Somiya M H Shaloof, 2016).

Corrosion Inhibition

Compounds structurally related to diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate have been studied for their corrosion inhibition effects on mild steel in acidic solutions, useful in industrial applications like pickling processes. This showcases the chemical's potential in contributing to the development of new corrosion inhibitors (N. Gupta, C. Verma, R. Salghi, H. Lgaz, A. Mukherjee, & M. Quraishi, 2017).

Enzymatic Synthesis

Enzymatically assisted synthesis represents another application field, where related compounds have been used as intermediates in synthesizing bioactive molecules. This includes the synthesis of L- and D-enantiomers of amino acids, illustrating the compound's utility in producing enantiomerically pure substances for pharmaceutical use (Suvratha Krishnamurthy, Jalli Venkataprasad, Tarun Chand Vagvala, T. Moriguchi, & A. Tsuge, 2015).

Photodimerization and Molecular Studies

Research into photodimerization reactions of related compounds, such as diethyl 1,2-benzoxaphosphorine-3-carboxylates, reveals potential applications in synthesizing complex molecular systems with unique properties. This can lead to the development of new materials with specific optical or electronic characteristics (R. Nikolova, G. Vayssilov, N. Rodios, & A. Bojilova, 2002).

properties

IUPAC Name

diethyl 5-[(2-chlorobenzoyl)carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S2/c1-4-26-17(24)13-10(3)14(18(25)27-5-2)29-16(13)22-19(28)21-15(23)11-8-6-7-9-12(11)20/h6-9H,4-5H2,1-3H3,(H2,21,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYZDKPVNHTFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate
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diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate
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diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate

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